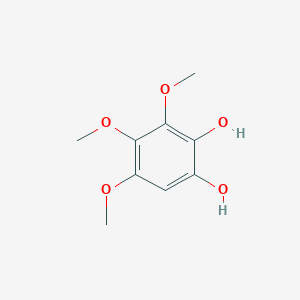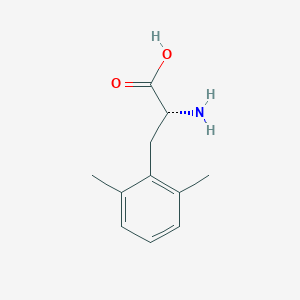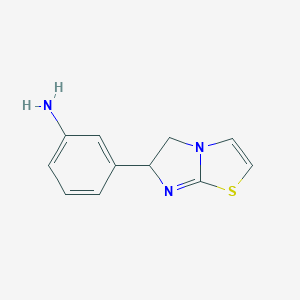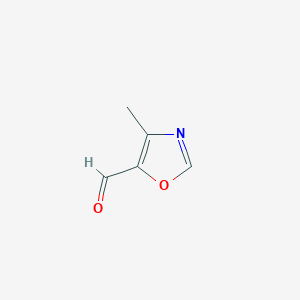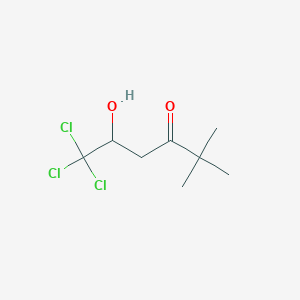
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one, commonly known as TCD Alcohol, is a chemical compound with significant applications in scientific research. It is a chiral compound that possesses a tertiary alcohol functional group and three chlorine atoms. TCD Alcohol is widely used in the synthesis of chiral compounds, as a resolving agent, and as a chiral auxiliary.
Mecanismo De Acción
TCD Alcohol acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a stereoselective reaction. The chiral information of TCD Alcohol is transferred to the product, resulting in the formation of a chiral compound. TCD Alcohol also acts as a resolving agent by forming diastereomeric complexes with racemic mixtures, which can then be separated through various methods, such as crystallization or chromatography.
Efectos Bioquímicos Y Fisiológicos
TCD Alcohol has no reported biochemical or physiological effects, as it is primarily used in chemical synthesis and not for medicinal purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCD Alcohol has several advantages in lab experiments, including its high enantiomeric purity, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, TCD Alcohol has limitations, such as its limited solubility in certain solvents and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the use of TCD Alcohol in scientific research. One area of interest is the development of new chiral ligands for catalysis, particularly in the field of asymmetric hydrogenation. Another area of interest is the application of TCD Alcohol in the synthesis of chiral polymers and materials. Additionally, there is potential for the use of TCD Alcohol in the development of new drugs and pharmaceuticals, particularly those that require chiral synthesis.
Métodos De Síntesis
TCD Alcohol can be synthesized through several methods, including the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of 6,6,6-trichlorohexan-1-ol with 2,2-dimethyl-3-buten-2-ol in the presence of a chiral auxiliary, such as (S)-(+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane. The resulting product is then treated with diisobutylaluminum hydride to yield TCD Alcohol.
Aplicaciones Científicas De Investigación
TCD Alcohol has significant applications in scientific research, particularly in the synthesis of chiral compounds. It is widely used as a resolving agent for the separation of racemic mixtures and as a chiral auxiliary in asymmetric synthesis. TCD Alcohol is also used in the synthesis of chiral ligands for catalysis, such as in the preparation of chiral ruthenium complexes for asymmetric hydrogenation reactions.
Propiedades
Número CAS |
1552-30-3 |
|---|---|
Nombre del producto |
6,6,6-Trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
Fórmula molecular |
C8H13Cl3O2 |
Peso molecular |
247.5 g/mol |
Nombre IUPAC |
6,6,6-trichloro-5-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H13Cl3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h6,13H,4H2,1-3H3 |
Clave InChI |
FQGPSSYHVXSBCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC(C)(C)C(=O)CC(C(Cl)(Cl)Cl)O |
Sinónimos |
6,6,6-TRICHLORO-5-HYDROXY-2,2-DIMETHYLHEXAN-3-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



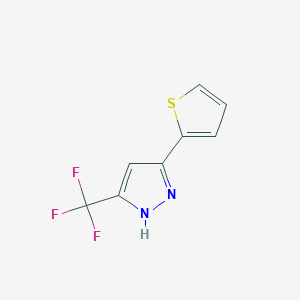
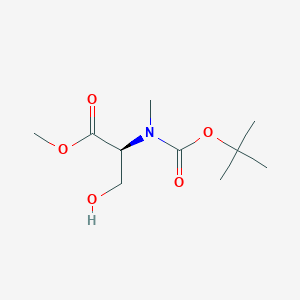
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
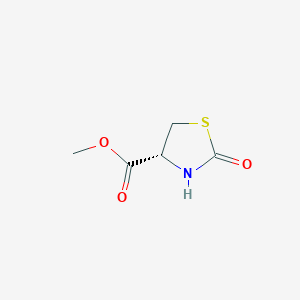
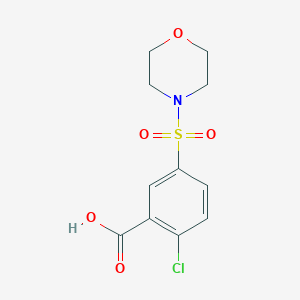
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

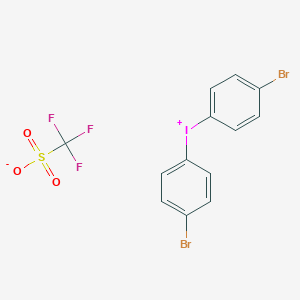
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)

